cisplatin

Overview

Description

Cisplatin (cis-diamminedichloroplatinum(II)) is a platinum-based chemotherapeutic agent first approved by the FDA in 1978. It exerts anticancer effects primarily through DNA crosslinking, which disrupts replication and transcription, triggering apoptosis. This compound is widely used against testicular, ovarian, bladder, lung, and head/neck cancers.

Preparation Methods

The synthesis of cisplatin involves the reaction of potassium tetrachloroplatinate with ammonia. The process can be summarized as follows :

- Dissolve potassium tetrachloroplatinate in water.

- Add ammonia to the solution, which leads to the formation of cis-Diamminediiodoplatinum.

- The solution is then filtered to remove impurities.

- The filtrate is treated with hydrochloric acid to yield this compound.

Industrial production methods involve similar steps but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Hydrolysis (Aquation)

Cisplatin undergoes stepwise hydrolysis in aqueous environments, critical for its activation:

-

Kinetics : Hydrolysis follows first-order kinetics with a rate constant at 25°C .

-

Chloride Dependence :

Environment [Cl⁻] (mM) Dominant Species Blood 105 Neutral this compound Cytoplasm 4 Mono-/diaqua complexes

The mono-aqua species () is the primary DNA-reactive form .

DNA Binding and Crosslinking

This compound forms covalent adducts with DNA, primarily targeting purine bases:

Consequences :

Electron Transfer Reactions

This compound participates in dissociative electron transfer (DET) with biological donors:

Reaction with Tetramethyl-p-Phenylenediamine (TMPD)

-

Impact : Enhances DNA double-strand breaks (DSBs) by 3.5× compared to this compound alone .

-

Evidence :

Treatment DSB Yield (%) This compound (10 μM) 12 This compound + TMPD 42

Combination with BV10

BV10 (Rhodamine-B derivative) amplifies this compound’s efficacy via DET:

Redox Reactions and Prodrug Activation

Pt(IV) prodrugs (e.g., oxidized this compound derivatives) undergo intracellular reduction to active Pt(II):

-

Kinetics : Reduction follows pseudo-first-order kinetics () .

-

Applications : Co-delivery with nitric oxide donors enhances cytotoxicity via synergistic redox pathways .

Protein Interactions

This compound reacts with nucleophilic residues in proteins:

Zinc Finger Disruption

Tubulin Binding

Detoxification Pathways

Glutathione (GSH) and metallothioneins inactivate this compound via thiol coordination:

Clinical Implications

-

Resistance Mechanisms : Enhanced GSH synthesis and DNA repair (e.g., NER, MMR) .

-

Combination Strategies : Electron donors (TMPD, BV10) and Pt(IV) prodrugs improve efficacy in resistant cancers .

This multifaceted reactivity underpins this compound’s therapeutic effects and limitations, driving ongoing research into optimized derivatives and combination therapies.

Scientific Research Applications

Introduction to Cisplatin

This compound, a platinum-based chemotherapeutic agent, has been a cornerstone in cancer therapy since its discovery in the 1960s. It is primarily used to treat various cancers, including testicular, ovarian, bladder, head and neck, and lung cancers. The compound works by forming DNA cross-links, inhibiting DNA replication and transcription, which ultimately leads to cell death. Despite its effectiveness, this compound is associated with significant side effects and the development of drug resistance, prompting ongoing research into its applications and mechanisms.

Primary Cancer Treatments

This compound has established itself as a first-line treatment for several cancers:

- Testicular Cancer : this compound is highly effective in treating metastatic testicular cancer, often leading to cure rates exceeding 90% when combined with other agents like bleomycin and etoposide.

- Ovarian Cancer : In combination with paclitaxel, this compound significantly improves survival rates after cytoreductive surgery, achieving tumor shrinkage in 70-80% of cases .

- Bladder Cancer : this compound is used in neoadjuvant settings for muscle-invasive bladder cancer, improving outcomes when combined with radical cystectomy .

Combination Therapies

To enhance efficacy and overcome resistance, this compound is frequently used in combination with other chemotherapeutic agents:

- With Etoposide : This combination has shown improved outcomes in small cell lung cancer (SCLC) patients.

- With Taxanes : Paclitaxel and docetaxel have been successfully paired with this compound for various solid tumors, enhancing overall response rates .

Overcoming Chemoresistance

Research has focused on strategies to combat this compound resistance:

- Nanoparticle Delivery Systems : Encapsulation of this compound in nanoparticles has been shown to improve cellular uptake and reduce toxicity while maintaining efficacy against resistant cancer cell lines .

- Co-administration with Other Agents : Combining this compound with agents like curcumin has demonstrated enhanced cytotoxicity in resistant cell lines .

Case Study 1: Head and Neck Squamous Cell Carcinoma (HNSCC)

A multi-institutional trial from 2004 to 2015 investigated the efficacy of this compound in HNSCC patients undergoing chemoradiotherapy. Patients receiving a high-dose regimen showed a one-year survival rate of 89% compared to 80% for those on a lower dose regimen. However, higher doses correlated with increased toxicity .

Case Study 2: Renal Toxicity

Two patients undergoing treatment for esophageal cancer developed acute renal failure following this compound administration. Despite requiring hemodialysis, both patients remained alive without recurrence of their cancer post-treatment. This case highlights the importance of monitoring renal function during this compound therapy .

Summary of Findings

This compound remains a vital component of modern oncology due to its broad-spectrum efficacy against various malignancies. However, challenges such as drug resistance and side effects necessitate ongoing research into combination therapies and novel delivery methods.

| Cancer Type | Efficacy (%) | Combination Agents |

|---|---|---|

| Testicular | >90 | Bleomycin, Etoposide |

| Ovarian | 70-80 | Paclitaxel |

| Bladder | Variable | Neoadjuvant therapies |

| Head and Neck | 58-73 | Chemoradiotherapy |

Mechanism of Action

The primary mechanism of action of cisplatin involves the formation of DNA crosslinks. The compound binds to the N7 position of guanine bases in DNA, forming intrastrand and interstrand crosslinks . These crosslinks prevent DNA replication and transcription, leading to cell cycle arrest and apoptosis . The compound also activates several signal transduction pathways, including those involving p53 and MAPK, which contribute to its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Platinum-Based Analogs

Carboplatin and Oxaliplatin

Carboplatin, a second-generation analog, replaces cisplatin’s chloride ligands with a cyclobutanedicarboxylate group, reducing nephrotoxicity but requiring higher doses due to slower DNA binding. Oxaliplatin, a third-generation derivative with a 1,2-diaminocyclohexane ligand, exhibits efficacy in this compound-resistant colorectal cancers. Unlike this compound, oxaliplatin forms bulkier DNA adducts that evade mismatch repair mechanisms, reducing cross-resistance .

Lipoplatin

Lipoplatin, a lipid-encapsulated this compound formulation (9% this compound, 91% lipids), demonstrates enhanced tumor targeting and reduced systemic toxicity. A meta-analysis of five clinical trials (523 patients) in non-small cell lung cancer (NSCLC) and head/neck cancers showed superior survival benefits and lower nephrotoxicity compared to this compound .

Transplatin (this compound’s Isomer)

Transplatin, the ineffective trans-isomer, fails to form stable DNA crosslinks due to steric hindrance. Gene expression profiling revealed this compound uniquely modulates 105 transcripts associated with apoptosis and DNA repair, while transplatin affects only 64 unrelated transcripts .

Novel Platinum Complexes

Platinum(II) complexes with 1-methylnitropyrazoles (e.g., compounds [3] and [4]) showed similar cellular platinum uptake to this compound in MCF-7 breast cancer cells, suggesting comparable bioavailability. However, other analogs (e.g., [1], [2], [5]–[7]) exhibited significantly lower absorption .

Comparison with Non-Platinum Metal-Based Compounds

Coumarin–Palladium(II) Complexes

Complexes C1 and C2 demonstrated superior cytotoxicity to this compound in A549 (lung) and Panc-1 (pancreatic) cell lines (IC₅₀: 1.5–2.0 µM vs. This compound’s 3.2–4.1 µM) and equivalent activity in FemX (melanoma) cells. Their enhanced efficacy may stem from improved cellular uptake or alternative death pathways .

Gallium, Tin, and Titanium Complexes

- Gallium(III) complexes: Exhibited IC₅₀ values similar to this compound (e.g., 5.49 µM vs. 5.14 µM in DLD-1 colon cancer) but with 3–5× higher selectivity for cancer cells over normal fibroblasts .

- Tin compounds : Cyclopentadienyl-substituted tin (compound 24) showed IC₅₀ values 17–104× lower than this compound (0.037–0.085 µM) in multiple cell lines .

Isopulegol Derivatives

Chiral aminodiols (e.g., compound 40b) achieved IC₅₀ values of 2.0 µM in HeLa cells, outperforming this compound (12.43 µM). Similarly, in MCF7 and MDA-MB-231 breast cancer cells, these derivatives showed 2–3× greater potency .

Comparison with Natural Compounds

Parishin A

At 80 µM, Parishin A inhibited oral squamous cell carcinoma colony formation equivalently to this compound at 50 µM. Its lower toxicity to normal cells positions it as a promising alternative, though higher doses are required for efficacy .

Mulberry Leaf Extracts

Combining this compound with mulberry extracts (e.g., isoquercetin) synergistically increased apoptosis in gastric adenocarcinoma cells (AGS), doubling pre-apoptotic markers compared to this compound alone .

Mechanistic and Resistance Profiles

DNA Repair and Resistance

This compound resistance often involves enhanced nucleotide excision repair (NER) via ERCC1-XPF. Inhibitors of ERCC1-XPF (e.g., Hit 1) prolonged this compound-induced DNA interstrand crosslinks (ICLs) from 72 hours to >120 hours, potentiating cytotoxicity . Oxaliplatin’s bulkier adducts evade NER, explaining its activity in this compound-resistant tumors .

Cross-Resistance Patterns

This compound-resistant cells frequently exhibit cross-resistance to carboplatin and oxaliplatin due to shared glutathione-mediated detoxification pathways. However, ZD0473, a sterically hindered platinum analog, circumvents this resistance .

Toxicity and Selectivity

- Lipoplatin : Reduced nephrotoxicity (RR 0.45) and myelosuppression compared to this compound .

- Gallium complexes: 3–5× higher selectivity indices (cancer vs. normal cells) than this compound .

- Parishin A: Minimal toxicity to non-cancerous cells at therapeutic doses .

Table 1: Cytotoxicity (IC₅₀) of this compound and Comparators

| Compound | Cell Line | IC₅₀ (µM) | This compound IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Coumarin-Pd C1 | A549 | 1.5 | 3.2 | |

| Isopulegol 40b | HeLa | 2.0 | 12.43 | |

| Gallium(III) complex | DLD-1 | 5.49 | 5.14 | |

| Parishin A | Oral SCC | 80* | 50 |

Table 2: Clinical Outcomes of Lipoplatin vs. This compound

| Metric | Lipoplatin | This compound | Source |

|---|---|---|---|

| Median Survival (NSCLC) | 12.1 months | 9.7 months | |

| Nephrotoxicity Rate | 8% | 22% |

Biological Activity

Cisplatin, a platinum-based chemotherapeutic agent, is widely utilized in the treatment of various cancers, including testicular, ovarian, lung, bladder, and head and neck cancers. Its biological activity is primarily attributed to its ability to form DNA cross-links, leading to cytotoxic effects and apoptosis in cancer cells. This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, resistance mechanisms, and relevant case studies.

This compound exerts its antitumor effects through several biological mechanisms:

- DNA Cross-Linking : this compound binds to DNA, primarily at the N7 position of guanine bases, forming intrastrand cross-links that inhibit DNA replication and transcription. This action triggers cellular responses that can lead to apoptosis or senescence .

- Apoptosis Induction : The drug activates several apoptotic pathways. It increases the expression of pro-apoptotic proteins like Bax and alters mitochondrial membrane permeability, facilitating the release of cytochrome c and activation of caspases .

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase by inhibiting cyclin-dependent kinases (CDKs) and activating checkpoint kinases such as ATM (Ataxia Telangiectasia Mutated) .

- Oxidative Stress : this compound generates reactive oxygen species (ROS), contributing to cellular damage and apoptosis .

| Mechanism | Description |

|---|---|

| DNA Cross-Linking | Formation of intrastrand cross-links in DNA |

| Apoptosis Induction | Activation of apoptotic pathways through mitochondrial changes |

| Cell Cycle Arrest | Inhibition of CDKs leading to G2/M phase arrest |

| Oxidative Stress | Generation of ROS causing cellular damage |

Clinical Efficacy

This compound has demonstrated significant clinical efficacy across various cancer types. Below are some key findings from clinical trials:

- Colorectal Cancer : A clinical trial involving 37 patients treated with this compound combined with 5-fluorouracil showed a 29% objective response rate in previously untreated patients, with a median survival of 26 weeks .

- Non-Small Cell Lung Cancer (NSCLC) : In a study comparing this compound with supportive care in advanced NSCLC patients, chemotherapy resulted in a median survival of 27 weeks versus 17 weeks for the control group; however, this difference was not statistically significant .

- Cervical Cancer : A phase III trial evaluated this compound combined with S-1 (an oral fluoropyrimidine) versus this compound alone, showing improved overall survival in the combination group .

Table 2: Summary of Clinical Trials Involving this compound

| Cancer Type | Combination Treatment | Objective Response Rate | Median Survival |

|---|---|---|---|

| Colorectal | This compound + 5-FU | 29% | 26 weeks |

| Non-Small Cell Lung | This compound vs. Supportive | Not significant | 27 vs. 17 weeks |

| Cervical | This compound + S-1 | Improved survival | Not specified |

Resistance Mechanisms

Despite its effectiveness, many tumors develop resistance to this compound through various mechanisms:

- Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters can lead to enhanced efflux of this compound from cancer cells .

- DNA Repair Mechanisms : Enhanced repair mechanisms such as nucleotide excision repair can reverse the damage caused by this compound .

- Altered Drug Activation : Changes in chloride ion concentrations can affect the hydrolysis and activation of this compound within cells, impacting its efficacy .

Table 3: Mechanisms of this compound Resistance

| Resistance Mechanism | Description |

|---|---|

| Increased Drug Efflux | Overexpression of transporters leading to reduced intracellular drug levels |

| Enhanced DNA Repair | Activation of repair pathways that counteract this compound-induced damage |

| Altered Drug Activation | Changes in cellular environment affecting drug hydrolysis |

Case Study 1: Renal Toxicity

A report documented two cases where patients with esophageal cancer developed severe acute renal failure following treatment with this compound and 5-fluorouracil. Despite renal complications, one patient survived post-esophagectomy without recurrence after extensive management including hemodialysis .

Case Study 2: Ghrelin Levels

A study investigated changes in plasma ghrelin levels after this compound-based chemotherapy for hepatocellular carcinoma. The findings suggested potential endocrine effects related to cancer progression and treatment response .

Q & A

Basic Research Questions

Q. What experimental models are standard for assessing cisplatin’s efficacy in preclinical cancer studies?

Answer: this compound efficacy is typically evaluated using 2D cell cultures (e.g., NCI-60 cancer cell lines) and murine xenograft models. Key parameters include IC50 values (dose inhibiting 50% cell viability), tumor volume reduction, and survival analysis. Cell viability assays (MTT, ATP-based) and apoptosis markers (caspase-3 activation, Annexin V staining) are standard methodologies. Ensure reproducibility by adhering to guidelines like the ARRIVE framework for animal studies .

Q. How can this compound-induced nephrotoxicity be experimentally mitigated?

Answer: Nephrotoxicity studies often use rodent models (e.g., Sprague-Dawley rats) treated with this compound (5–7 mg/kg, single-dose). Interventions include antioxidants (N-acetylcysteine), anti-inflammatory agents (curcumin), or hydration protocols. Biomarkers like serum creatinine, BUN, and kidney histopathology (tubular necrosis scoring) are critical. Co-administration with chemoprotectants (e.g., sodium thiosulfate) should avoid compromising this compound’s antitumor efficacy .

Q. What analytical methods are reliable for quantifying this compound in biological samples?

Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is gold-standard for this compound quantification in plasma/tissue. Atomic absorption spectroscopy (AAS) is cost-effective for platinum detection. Validate methods using spike-recovery experiments (≥80% recovery) and internal standards (e.g., carboplatin). Ensure compliance with FDA bioanalytical guidelines for linearity (R² > 0.98) and sensitivity (LOQ ≤ 1 ng/mL) .

Advanced Research Questions

Q. How can this compound resistance mechanisms be systematically investigated in heterogeneous tumors?

Answer: Employ multi-omics approaches:

- Genomic: CRISPR-Cas9 screens to identify resistance genes (e.g., ATP7B, CTR1).

- Transcriptomic: Single-cell RNA-seq to map tumor subpopulations with upregulated efflux pumps (ABCC2) or DNA repair pathways (ERCC1).

- Proteomic: Reverse-phase protein arrays (RPPA) to quantify platinum-DNA adduct repair proteins (e.g., XPF-ERCC1). Validate findings using patient-derived organoids (PDOs) .

Q. What strategies resolve contradictions in this compound’s reported efficacy across studies?

Answer: Conduct meta-analyses (PRISMA guidelines) to harmonize variables:

- Adjust for dosing regimens (e.g., 20 mg/m² vs. 100 mg/m²).

- Stratify by cancer type (e.g., ovarian vs. NSCLC).

- Use sensitivity analysis to exclude outliers. Discrepancies often arise from tumor microenvironment heterogeneity or variations in glutathione-S-transferase (GST) activity. Cross-validate with in situ hybridization (ISH) for platinum-DNA adduct localization .

Q. How to design combination therapies targeting this compound resistance while minimizing toxicity?

Answer: Apply synergy screening (e.g., Chou-Talalay method) to identify additive/synergistic partners (e.g., PARP inhibitors, immunotherapy). Optimize dosing schedules:

- Sequential: this compound → PARP inhibitor (lethal synergism).

- Concurrent: this compound + anti-PD1 (enhanced immunogenic cell death). Preclinical validation requires PK/PD modeling to avoid overlapping toxicities (e.g., myelosuppression) .

Q. What advanced models best recapitulate this compound’s pharmacokinetics in human tumors?

Answer: Use 3D bioprinted tumor models with vascularization to mimic this compound penetration gradients. Microfluidic devices (organ-on-a-chip) enable real-time PK monitoring (AUC, Cmax). Patient-derived xenografts (PDXs) retain tumor stroma interactions, improving clinical translatability. Incorporate intravital imaging to track this compound distribution .

Q. How to evaluate this compound’s epigenetic interactions in chemoresistance?

Answer: Perform ChIP-seq for histone modification (H3K27ac) or DNA methylation (MeDIP-seq) in resistant vs. sensitive cells. Target hypomethylated promoters (e.g., MGMT) or HDAC inhibitors (e.g., vorinostat) to reverse resistance. Validate using CRISPR-dCas9 epigenetic editing .

Q. What methodologies optimize this compound-loaded nanoparticle formulations for targeted delivery?

Answer: Use nanoprecipitation or emulsion-solvent evaporation to encapsulate this compound. Characterize nanoparticles via DLS (size <200 nm), TEM (morphology), and HPLC (drug loading >10%). Functionalize with ligands (e.g., folate) for tumor targeting. Assess biodistribution via radiolabeling (⁶⁴Cu) or fluorescent tags .

Q. How to develop predictive biomarkers for this compound response using multi-modal data?

Answer: Integrate omics data (GWAS, proteomics) with machine learning (LASSO regression, random forests). Prioritize biomarkers like ERCC1 mRNA (excision repair) or circulating tumor DNA (ctDNA) mutation burden. Validate in prospective cohorts (NCI-MATCH trial framework) with ROC-AUC >0.7 .

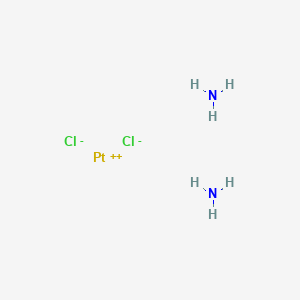

Properties

IUPAC Name |

azane;platinum(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZZYRPGZAFOLE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[Cl-].[Cl-].[Pt+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6N2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.